molecular formula C9H9BrN2O B8341094 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No.: B8341094
M. Wt: 241.08 g/mol
InChI Key: WPFPYNSAODHTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole with an ethyl-substituted pyridine under cyclization conditions. The reaction is often catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridines, while oxidation and reduction can modify the functional groups present on the compound .

Scientific Research Applications

3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
  • 3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Uniqueness

3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C9H9BrN2O/c1-2-12-5-6-3-7(10)4-11-8(6)9(12)13/h3-4H,2,5H2,1H3

InChI Key

WPFPYNSAODHTCN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)N=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate (0.39 g, 1.3 mmol), ethylamine in THF (0.88 mL, 2.0 M, 1.8 mmol) and potassium carbonate (0.26 g, 1.9 mmol) in ethanol (5 mL) in a sealed reaction vial was stirred at 40° C. for 2 h. The solid was filtered off. The filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.24 g). LCMS (M+H)+=240.9/242.9.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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